Cas no 2167698-34-0 (methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate)

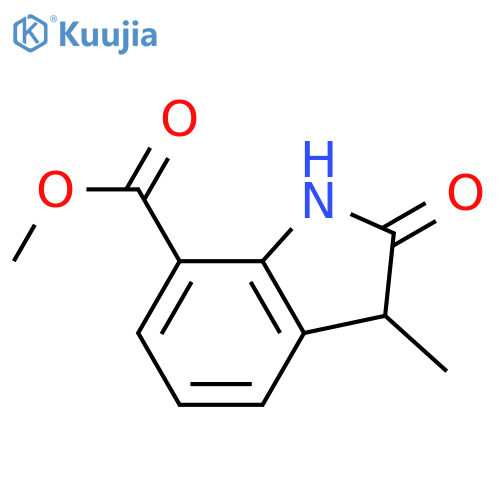

2167698-34-0 structure

商品名:methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate

CAS番号:2167698-34-0

MF:C11H11NO3

メガワット:205.209943056107

CID:5106163

methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 3-methyl-2-oxoindoline-7-carboxylate

- methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate

-

- インチ: 1S/C11H11NO3/c1-6-7-4-3-5-8(11(14)15-2)9(7)12-10(6)13/h3-6H,1-2H3,(H,12,13)

- InChIKey: PWPBIUUBKLNWIN-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=CC=C2C(OC)=O)C(C)C1=O

methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1184-500MG |

methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate |

2167698-34-0 | 95% | 500MG |

¥ 5,121.00 | 2023-03-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1184-250mg |

methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate |

2167698-34-0 | 95% | 250mg |

¥3073.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1184-250MG |

methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate |

2167698-34-0 | 95% | 250MG |

¥ 3,075.00 | 2023-03-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1184-1G |

methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate |

2167698-34-0 | 95% | 1g |

¥ 7,682.00 | 2023-03-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1184-100mg |

methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate |

2167698-34-0 | 95% | 100mg |

¥1919.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1184-1g |

methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate |

2167698-34-0 | 95% | 1g |

¥7676.0 | 2024-04-22 | |

| Ambeed | A980835-1g |

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate |

2167698-34-0 | 98% | 1g |

$1544.0 | 2024-04-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1184-500mg |

methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate |

2167698-34-0 | 95% | 500mg |

¥5117.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1184-5G |

methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate |

2167698-34-0 | 95% | 5g |

¥ 23,047.00 | 2023-03-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1184-100MG |

methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate |

2167698-34-0 | 95% | 100MG |

¥ 1,920.00 | 2023-03-14 |

methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

2167698-34-0 (methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate) 関連製品

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2167698-34-0)methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate

清らかである:99%

はかる:1g

価格 ($):1390.0